3-(4-methylphenyl)-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile
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Overview
Description
3-(4-methylphenyl)-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile is an organic compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of a benzoxadiazine ring system substituted with a 4-methylphenyl group and two cyano groups at the 6 and 7 positions
Preparation Methods
The synthesis of 3-(4-methylphenyl)-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylphenylhydrazine with a suitable dicarbonitrile precursor in the presence of a cyclizing agent can yield the desired benzoxadiazine compound. The reaction conditions typically involve heating the reaction mixture under reflux in a suitable solvent such as ethanol or acetonitrile.
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. Continuous flow reactors allow for precise control over reaction parameters, leading to efficient and scalable production processes.
Chemical Reactions Analysis
3-(4-methylphenyl)-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the 4-methylphenyl group, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds.
Scientific Research Applications
3-(4-methylphenyl)-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound’s benzoxadiazine core structure is of interest in the development of new pharmaceuticals due to its potential biological activities. It may serve as a lead compound for designing drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
3-(4-methylphenyl)-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile can be compared with other benzoxadiazine derivatives to highlight its uniqueness. Similar compounds include:
3-phenyl-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile: Lacks the 4-methyl substituent, which may affect its biological activity and chemical reactivity.
3-(4-chlorophenyl)-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile: Contains a chlorine substituent instead of a methyl group, leading to different electronic and steric effects.
3-(4-nitrophenyl)-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile: The presence of a nitro group can significantly alter the compound’s reactivity and biological properties.
The unique combination of the 4-methylphenyl group and the benzoxadiazine core in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H10N4O |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile |
InChI |
InChI=1S/C16H10N4O/c1-10-2-4-11(5-3-10)16-20-19-14-6-12(8-17)13(9-18)7-15(14)21-16/h2-7,19H,1H3 |
InChI Key |
MZRAYDMBYJKBEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C(O2)C=C(C(=C3)C#N)C#N |
Origin of Product |
United States |
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